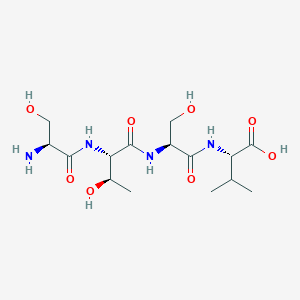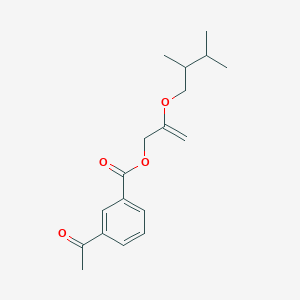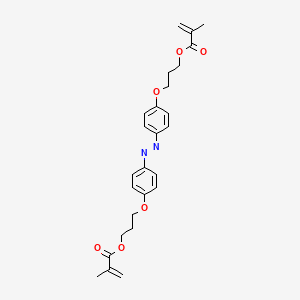
((Diazene-1,2-diylbis(4,1-phenylene))bis(oxy))bis(propane-3,1-diyl) bis(2-methylacrylate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
((Diazene-1,2-diylbis(4,1-phenylene))bis(oxy))bis(propane-3,1-diyl) bis(2-methylacrylate): is a complex organic compound with the molecular formula C26H30N2O6 and a molecular weight of 466.53 g/mol . This compound is characterized by its diazene and phenylene groups, which are linked through oxy and propane-diyl bridges, and terminated with methylacrylate groups.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ((Diazene-1,2-diylbis(4,1-phenylene))bis(oxy))bis(propane-3,1-diyl) bis(2-methylacrylate) involves multiple steps, typically starting with the preparation of the diazene-1,2-diylbis(4,1-phenylene) core. This core is then reacted with oxy and propane-3,1-diyl groups under controlled conditions to form the intermediate compound. Finally, the intermediate is esterified with 2-methylacrylate to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure purity and consistency. The process typically includes the use of high-purity reagents, controlled temperature and pressure conditions, and advanced purification techniques such as chromatography and crystallization .
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the diazene and phenylene groups, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the diazene group, converting it into amine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are frequently used.
Substitution: Electrophilic aromatic substitution reactions often employ reagents like bromine (Br2) and nitric acid (HNO3) under acidic conditions.
Major Products:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Amine derivatives with reduced diazene groups.
Substitution: Phenylene derivatives with various substituents such as halogens or nitro groups.
科学的研究の応用
Chemistry: In chemistry, ((Diazene-1,2-diylbis(4,1-phenylene))bis(oxy))bis(propane-3,1-diyl) bis(2-methylacrylate) is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential interactions with biomolecules. Its diazene and phenylene groups can interact with proteins and nucleic acids, making it a candidate for drug development and biochemical studies .
Medicine: The compound’s potential medicinal applications include its use as a precursor for the synthesis of pharmaceuticals. Its unique structure may allow for the development of drugs with specific biological activities, such as anti-inflammatory or anticancer properties .
Industry: In industry, ((Diazene-1,2-diylbis(4,1-phenylene))bis(oxy))bis(propane-3,1-diyl) bis(2-methylacrylate) is used in the production of advanced materials, including polymers and coatings. Its ability to undergo various chemical reactions makes it a versatile component in the manufacturing of high-performance materials .
作用機序
The mechanism of action of ((Diazene-1,2-diylbis(4,1-phenylene))bis(oxy))bis(propane-3,1-diyl) bis(2-methylacrylate) involves its interaction with molecular targets such as enzymes and receptors. The diazene group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of enzyme activity. The phenylene groups can interact with hydrophobic pockets in proteins, affecting their function and stability .
類似化合物との比較
- ((Diazene-1,2-diylbis(4,1-phenylene))bis(oxy))bis(ethane-2,1-diyl) bis(2-methylacrylate)
- ((Diazene-1,2-diylbis(4,1-phenylene))bis(oxy))bis(butane-4,1-diyl) bis(2-methylacrylate)
- ((Diazene-1,2-diylbis(4,1-phenylene))bis(oxy))bis(pentane-5,1-diyl) bis(2-methylacrylate)
Uniqueness: The uniqueness of ((Diazene-1,2-diylbis(4,1-phenylene))bis(oxy))bis(propane-3,1-diyl) bis(2-methylacrylate) lies in its specific combination of diazene, phenylene, and methylacrylate groups. This combination imparts unique chemical and physical properties, making it a valuable compound for various applications in research and industry .
特性
分子式 |
C26H30N2O6 |
|---|---|
分子量 |
466.5 g/mol |
IUPAC名 |
3-[4-[[4-[3-(2-methylprop-2-enoyloxy)propoxy]phenyl]diazenyl]phenoxy]propyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C26H30N2O6/c1-19(2)25(29)33-17-5-15-31-23-11-7-21(8-12-23)27-28-22-9-13-24(14-10-22)32-16-6-18-34-26(30)20(3)4/h7-14H,1,3,5-6,15-18H2,2,4H3 |
InChIキー |
FCIKBXHQQBRICQ-UHFFFAOYSA-N |
正規SMILES |
CC(=C)C(=O)OCCCOC1=CC=C(C=C1)N=NC2=CC=C(C=C2)OCCCOC(=O)C(=C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



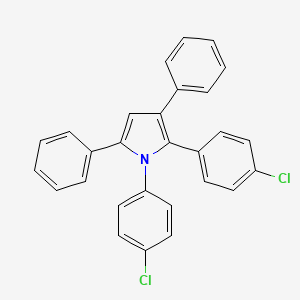


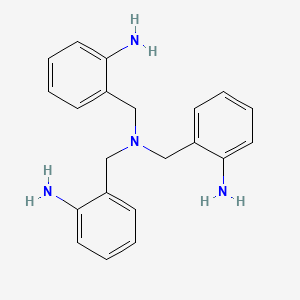
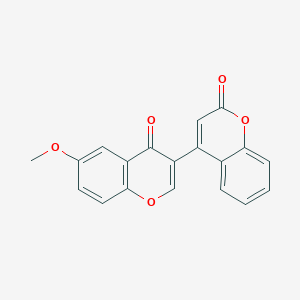

![3-Cyclopropyl-5-phenylpyrazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B12520815.png)
![5-Bromo-6-methoxy-2-{[3-(trifluoromethyl)pyridin-2-yl]methyl}-2,3-dihydroinden-1-one](/img/structure/B12520823.png)

![Ethyl butyl[2-(4-methoxy-9H-xanthen-9-yl)ethyl]carbamate](/img/structure/B12520832.png)
